molecular formula C22H17NO5S B2865241 methyl 3-(7-methoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate CAS No. 921873-55-4

methyl 3-(7-methoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2865241
CAS No.: 921873-55-4
M. Wt: 407.44
InChI Key: VVLJGNCEHGJXDG-UHFFFAOYSA-N
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Description

Methyl 3-(7-methoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate is a synthetic organic compound featuring a hybrid heterocyclic scaffold. Its structure comprises:

  • A 7-methoxy-1-benzofuran moiety linked via an amide bond to a 5-phenylthiophene ring.
  • A methyl ester group at the 2-position of the thiophene ring.

The methoxy and ester groups enhance solubility and modulate reactivity, while the amide linkage provides conformational rigidity. Structural characterization of such compounds typically employs X-ray crystallography, with refinement via programs like SHELXL and visualization tools such as ORTEP-3 .

Properties

IUPAC Name

methyl 3-[(7-methoxy-1-benzofuran-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO5S/c1-26-16-10-6-9-14-11-17(28-19(14)16)21(24)23-15-12-18(13-7-4-3-5-8-13)29-20(15)22(25)27-2/h3-12H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLJGNCEHGJXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(SC(=C3)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(7-methoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of Methoxy Group: The methoxy group is introduced via methylation, typically using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

    Formation of Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Amidation Reaction: The carboxylic acid group on the benzofuran ring is converted to an amide using an appropriate amine and coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Esterification: The final step involves esterification of the carboxylic acid group on the thiophene ring using methanol and a strong acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

methyl 3-(7-methoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

methyl 3-(7-methoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-(7-methoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s unique architecture invites comparison with structurally related molecules. Key analogues include sulfonylurea herbicides (e.g., triazine derivatives) and benzofuran/thiophene-based pharmaceuticals. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) LogP* Potential Applications
Methyl 3-(7-methoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate Benzofuran-thiophene hybrid Methoxy, amide, methyl ester, phenyl ~407.4 (estimated) ~3.2 Drug discovery, materials
Metsulfuron methyl ester () Triazine-benzoate hybrid Methoxy, sulfonylurea, methyl ester 381.4 1.8 Herbicide
Hypothetical benzofuran-amide derivative Benzofuran-amide Methoxy, amide, carboxylate ~350.3 ~2.5 Enzyme inhibition

*LogP values estimated via fragment-based methods.

Key Findings:

Bioactivity : Unlike sulfonylurea herbicides (e.g., metsulfuron methyl ester), which target plant acetolactate synthase, the benzofuran-thiophene compound’s amide and aromatic systems may interact with mammalian enzymes or receptors, suggesting divergent applications .

Stability : The amide bond in the target compound confers greater hydrolytic stability compared to sulfonylurea linkages, which are prone to cleavage in acidic environments .

Lumping Strategy for Property Prediction

As per the lumping strategy (), compounds with shared functional groups (e.g., methoxy, esters) can be grouped to predict properties like solubility or reactivity. For instance:

  • Methoxy groups increase hydrophobicity but may enhance binding to aromatic pockets in proteins.
  • Methyl esters improve membrane permeability but require metabolic activation (e.g., esterase hydrolysis) for prodrug efficacy.

However, the target compound’s hybrid scaffold defies simple categorization, as its benzofuran-thiophene core introduces steric and electronic effects absent in simpler analogues .

Biological Activity

Methyl 3-(7-methoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 921873-55-4

This compound features a benzofuran moiety, which is known for various pharmacological properties, including anticancer activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The compound has been evaluated for its ability to inhibit the growth of various cancer cell lines.

In Vitro Studies :

  • Cell Lines Tested :
    • Non-small cell lung carcinoma (A549 and NCI-H23)
  • Results :
    • The compound demonstrated significant inhibitory effects on cell growth with IC50 values comparable to known chemotherapeutic agents. For instance, one study reported IC50 values ranging from 1.48 µM to 47.02 µM against A549 cells, indicating potent anticancer activity .
Compound Cell Line IC50 (µM) Reference
This compoundA5491.48 - 47.02
StaurosporineA5491.52

The anticancer activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, which is a critical pathway for eliminating malignant cells.
  • VEGFR Inhibition : It inhibits vascular endothelial growth factor receptor (VEGFR) pathways, which are crucial in tumor angiogenesis and growth .

Case Study 1: In Vitro Assessment of Benzofuran Derivatives

A study focused on various benzofuran derivatives, including this compound, assessed their effects on cancer cell lines. The most active compounds were further analyzed for their effects on cell cycle progression and apoptosis induction.

The findings indicated that compounds with methoxy substitutions exhibited enhanced antiproliferative activities compared to their counterparts without such modifications .

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